2-Chloro-5-pentylnicotinaldehyde
Description
2-Chloro-5-pentylnicotinaldehyde is a substituted pyridine derivative featuring a chlorine atom at the 2-position, a pentyl group at the 5-position, and an aldehyde functional group at the 3-position of the pyridine ring. This compound is hypothesized to serve as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and hydrophobic pentyl chain.
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
2-chloro-5-pentylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-4-5-9-6-10(8-14)11(12)13-7-9/h6-8H,2-5H2,1H3 |
InChI Key |
CHEJEENUPHTEIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(N=C1)Cl)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-Chloro-5-pentylnicotinaldehyde with similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Melting Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₄ClNO* | ~213.7 (estimated) | Cl (2), -C₅H₁₁ (5), -CHO (3) | Not reported | ~1.1 (estimated) |
| 6-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | Cl (6), -CHO (3) | 77–81 | 1.332 |
| 5-Chloro-2-methoxynicotinaldehyde | C₇H₆ClNO₂ | 171.58 | Cl (5), -OCH₃ (2), -CHO (3) | Not reported | Not reported |
| 2-Methoxy-5-methylnicotinaldehyde | C₈H₉NO₂ | 151.16 | -OCH₃ (2), -CH₃ (5), -CHO (3) | Not reported | Not reported |
*Estimated based on structural analogs.
Key Observations :
- The pentyl group in this compound significantly increases its molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This enhances its solubility in organic solvents, making it suitable for hydrophobic reaction environments.
- The absence of direct melting point data for this compound contrasts with 6-chloronicotinaldehyde, which has a well-defined range of 77–81°C .
Research Findings and Limitations
- 6-Chloronicotinaldehyde has demonstrated utility in synthesizing kinase inhibitors and antiviral agents, as documented in pharmaceutical patent literature .
- Methoxy- and methyl-substituted analogs (e.g., 2-Methoxy-5-methylnicotinaldehyde) are often employed in agrochemical research, where modified lipophilicity aids in pest penetration .
- Data gaps: Experimental studies on this compound’s specific applications or toxicity are absent in the provided evidence.
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